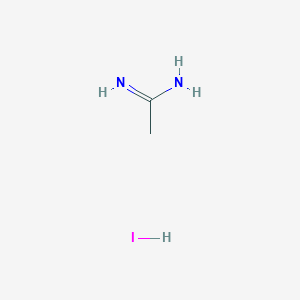

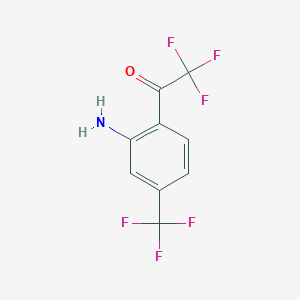

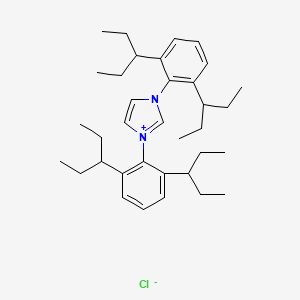

![molecular formula C13H18N2O2S B1529238 tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate CAS No. 1342407-25-3](/img/structure/B1529238.png)

tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate

Overview

Description

Synthesis Analysis

While specific synthesis methods for tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate were not found, related compounds such as tert-Butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Scientific Research Applications

Organic Synthesis

Tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate and its derivatives have been explored in organic synthesis due to their versatile roles as intermediates. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This transformation underscores their utility as building blocks in organic synthesis, showcasing their potential in constructing complex molecules through various chemical transformations (Guinchard, Vallée, & Denis, 2005).

Metabolism Studies

In a study focusing on the metabolism of m-tert-butylphenyl N-methylcarbamate, both the tert-butyl group and the N-methyl group were found to undergo hydroxylation. This research provides insight into the biotransformation processes of carbamate pesticides, highlighting the metabolic pathways and potential environmental and toxicological implications of such compounds (Douch & Smith, 1971).

Protective Group Chemistry

The use of tert-butyl carbamates as protective groups in synthetic chemistry has been well-documented. A study demonstrated aqueous phosphoric acid as a mild and effective reagent for the deprotection of tert-butyl carbamates (along with esters and ethers), providing an environmentally benign alternative for the removal of these protecting groups. This method offers good selectivity and high yields, preserving the stereochemical integrity of substrates in sensitive syntheses (Li et al., 2006).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl carbamates has been explored to obtain chiral compounds, which are crucial in the synthesis of bioactive molecules. For example, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved using lipase-catalyzed transesterification, leading to the optically pure enantiomers. This process demonstrates the high enantioselectivity and efficiency of enzymatic methods in resolving racemic mixtures, enabling the preparation of chiral intermediates for further synthetic applications (Piovan, Pasquini, & Andrade, 2011).

Safety and Hazards

Tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

tert-butyl N-[4-(2-amino-2-sulfanylideneethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)8-11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQQEZZFASCECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

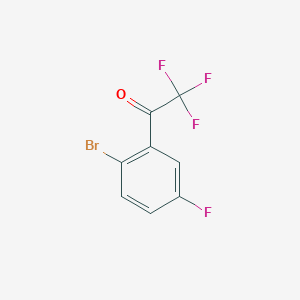

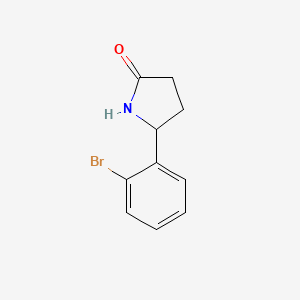

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)

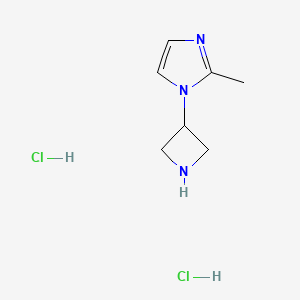

![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)

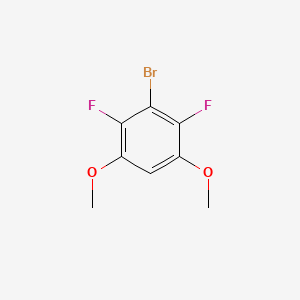

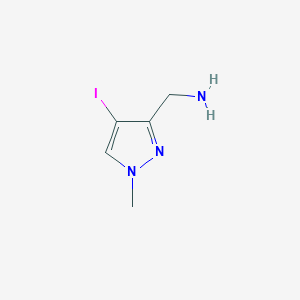

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)